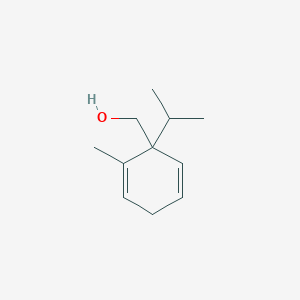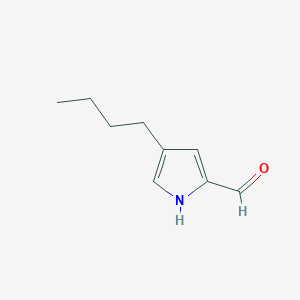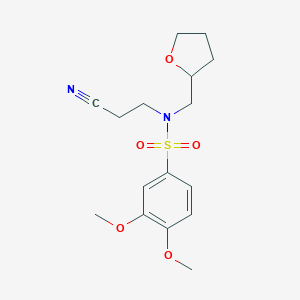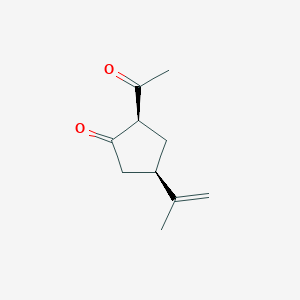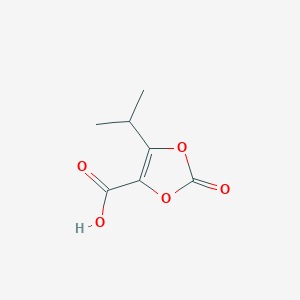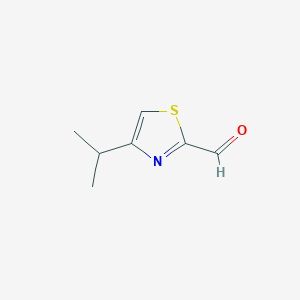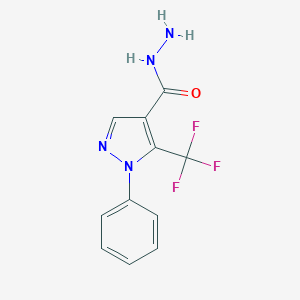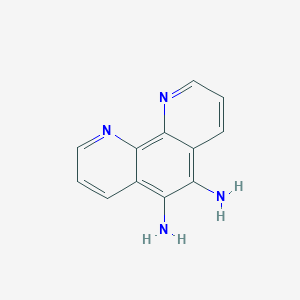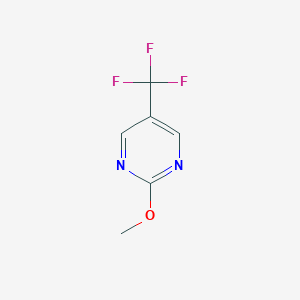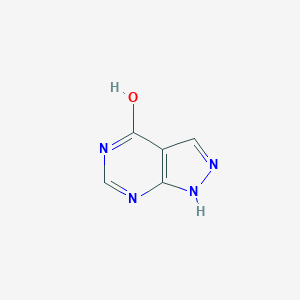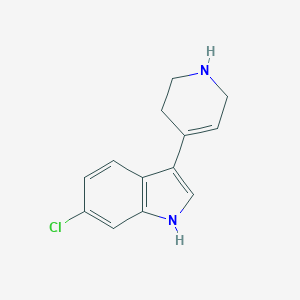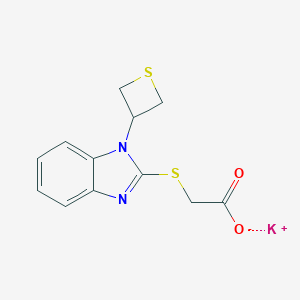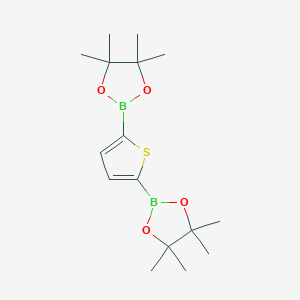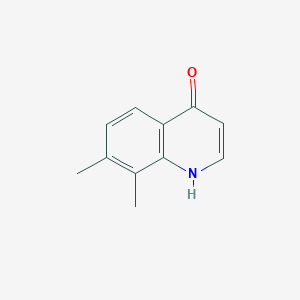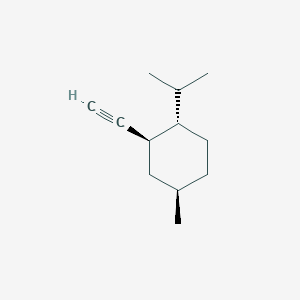
Cyclohexane, 2-ethynyl-4-methyl-1-(1-methylethyl)-, (1S,2R,4R)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexane, 2-ethynyl-4-methyl-1-(1-methylethyl)-, (1S,2R,4R)-(9CI) is a chemical compound that belongs to the family of alkynes. It is commonly known as 2-ethynyl-4-methyl-1-(1-methylethyl)cyclohexane or EMCH. This compound has been studied extensively for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.
Wissenschaftliche Forschungsanwendungen
EMCH has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. EMCH has also been shown to have antitumor activity, suggesting that it may have potential as an anticancer agent. Additionally, EMCH has been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress and inflammation in the brain.
Wirkmechanismus
The mechanism of action of EMCH is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. EMCH may also work by inhibiting the activity of enzymes involved in the production of reactive oxygen species, which can cause oxidative damage to cells.
Biochemische Und Physiologische Effekte
EMCH has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. EMCH has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, EMCH has been shown to protect against oxidative stress and inflammation in the brain, suggesting that it may have potential as a neuroprotective agent.
Vorteile Und Einschränkungen Für Laborexperimente
EMCH has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity when synthesized using the most common method. Additionally, it has been shown to have a number of potential applications in scientific research. However, there are also limitations to the use of EMCH in lab experiments. It has a relatively short half-life, which can make it difficult to study its effects over a long period of time. Additionally, it can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on EMCH. One area of research is the development of new synthetic methods for EMCH that are more efficient and have higher yields. Another area of research is the development of new applications for EMCH in scientific research, particularly in the fields of pharmacology and biochemistry. Additionally, more research is needed to fully understand the mechanism of action of EMCH and its potential as a neuroprotective agent. Finally, more research is needed to determine the safety and efficacy of EMCH in humans, particularly in the treatment of pain, inflammation, and cancer.
Synthesemethoden
EMCH can be synthesized using a variety of methods. The most common method involves the reaction of 2-bromo-4-methyl-1-(1-methylethyl)cyclohexene with acetylene in the presence of a palladium catalyst. This method yields EMCH with a purity of up to 99%.
Eigenschaften
CAS-Nummer |
178243-92-0 |
|---|---|
Produktname |
Cyclohexane, 2-ethynyl-4-methyl-1-(1-methylethyl)-, (1S,2R,4R)-(9CI) |
Molekularformel |
C12H20 |
Molekulargewicht |
164.29 g/mol |
IUPAC-Name |
(1S,2R,4R)-2-ethynyl-4-methyl-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C12H20/c1-5-11-8-10(4)6-7-12(11)9(2)3/h1,9-12H,6-8H2,2-4H3/t10-,11-,12+/m1/s1 |
InChI-Schlüssel |
XXWOLVVWZBJZHM-UTUOFQBUSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)C#C)C(C)C |
SMILES |
CC1CCC(C(C1)C#C)C(C)C |
Kanonische SMILES |
CC1CCC(C(C1)C#C)C(C)C |
Synonyme |
Cyclohexane, 2-ethynyl-4-methyl-1-(1-methylethyl)-, (1S,2R,4R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



